Cas no 123-11-5 (p-Methoxybenzaldehyde)

p-Methoxybenzaldehyde structure
p-Methoxybenzaldehyde structure
Nombre del producto:p-Methoxybenzaldehyde
Número CAS:123-11-5
MF:C8H8O2
Megavatios:136.1479
MDL:MFCD00003385
CID:36069
PubChem ID:31244

p-Methoxybenzaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 4-Methoxybenzaldehyde
    • AnisaldehydeMetoxybenzaldehyd
    • aubepine
    • 4-Methoxybenzylaldehyde
    • Anisic Aldehyde
    • p-methoxybenzaldehyde
    • 4-methoxy-benzaldehyd
    • Anisal
    • Benzaldehyde,4-methoxy-
    • Methyl-p-oxybenzaldehyde
    • Obepin
    • p-Formylanisole
    • p-Methoxybenzafdehyde
    • PARA ANISALDEHYDE
    • PARA ANISIC ALDEHYDE
    • P-ANISIC ALDEHYDE
    • FEMA 2670
    • AUBE'PINE
    • ANISALDEHYDE
    • ANISALDEHYDE,4-
    • ANISIC ALDEHYDE-P
    • 4-ANISALDEHYDE
    • p-Anisaldehyde
    • p-Anisaldehyde (contains Acetic Acid, H2SO4)Ethanol Solution[for TLC Stain]
    • ANISALDEHYDE, 4-(AS)
    • ANISALDEHYDE, 4-(RG)
    • 4-Methoxybenzald
    • Anisaldehyd
    • NSC 5590
    • Aubépine
    • 对甲氧基苯甲醛
    • Benzaldehyde, 4-methoxy-
    • Crategine
    • para-anisaldehyde
    • 4-Methoxy-benzaldehyde
    • Formylanisole, p-
    • Caswell No. 051E
    • FEMA No. 2670
    • p-Methoxybenzaldehyde (natural)
    • 4-methoxy benzaldehyde
    • ZRSNZINYAWTAHE-UHFFFAOYSA-N
    • 9PA5V6656V
    • EINE
    • MLS002152921
    • SMR001224521
    • MLSMR
    • p-Methoxybenzaldehyde
    • MDL: MFCD00003385
    • Renchi: 1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3
    • Clave inchi: ZRSNZINYAWTAHE-UHFFFAOYSA-N
    • Sonrisas: O(C([H])([H])[H])C1C([H])=C([H])C(C([H])=O)=C([H])C=1[H]
    • Brn: 471382

Atributos calculados

  • Calidad precisa: 136.05200
  • Masa isotópica única: 136.052429494 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 2
  • Complejidad: 104
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.8
  • Superficie del Polo topológico: 26.3
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Peso molecular: 136.15

Propiedades experimentales

  • Color / forma: Oil
  • Denso: 1.119 g/mL at 25 °C(lit.)
  • Punto de fusión: −1 °C (lit.)
  • Punto de ebullición: 248 °C(lit.)
  • Punto de inflamación: Fahrenheit: 240.8 ° f < br / > Celsius: 116 ° C < br / >
  • índice de refracción: n20/D 1.573(lit.)
  • PH: 7 (2g/l, H2O, 20℃)
  • Disolución: 2g/l
  • Coeficiente de distribución del agua: Miscible with acetone, alcohol, ether, chloroform and benzene. Immiscible with water.
  • PSA: 26.30000
  • Logp: 1.50770
  • Olor: Hawthorn odor
  • índice de refracción: Index of refraction = 1.5730 at 20 °C
  • FEMA: 2670
  • Merck: 663
  • Presión de vapor: 0.03 mmHg
  • Disolución: It is slightly soluble in water, miscible with ethanol and ether, easily soluble in acetone and chloroform, and soluble in benzene.
  • Sensibilidad: Air Sensitive

p-Methoxybenzaldehyde Información de Seguridad

  • Símbolo: GHS07
  • Promover:dangerous
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302,H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:UN 3316 9/PG 2
  • Wgk Alemania:1
  • Código de categoría de peligro: R22
  • Instrucciones de Seguridad: S26-S36-S45-S36/37-S16-S7
  • Código F de la marca fuka:10-23
  • Rtecs:BZ2625000
  • Señalización de mercancías peligrosas: Xn
  • Toxicidad:LD50 orally in rats: 1510 mg/kg (Jenner)
  • Categoría de embalaje:I; II; III
  • Categoría de embalaje:I; II; III
  • Límite de explosión:1.4-5.3%(V)
  • Grupo de embalaje:II
  • Condiciones de almacenamiento:−20°C
  • Términos de riesgo:R22
  • Período de Seguridad:S26-S36-S45-S36/37-S16-S7
  • Nivel de peligro:IRRITANT
  • TSCA:Yes

p-Methoxybenzaldehyde Datos Aduaneros

  • Código HS:29124900
  • Datos Aduaneros:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

p-Methoxybenzaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Oakwood
098960-500g
p-Anisaldehyde
123-11-5 99%
500g
$37.00 2024-07-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A15364-1000g
4-Methoxybenzaldehyde, 98%
123-11-5 98%
1000g
¥1218.00 2023-03-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003195-500ml
p-Methoxybenzaldehyde
123-11-5 99%
500ml
¥175 2024-05-26
Cooke Chemical
A0662412-5ML
p-Anisaldehyde , StandardforGC
123-11-5 ≥99%(GC)
5ml
RMB 78.40 2025-02-20
Oakwood
098960-10g
p-Anisaldehyde
123-11-5 99%
10g
$10.00 2024-07-19
Enamine
EN300-16096-50.0g
4-methoxybenzaldehyde
123-11-5 95%
50g
$50.0 2023-05-02
BAI LING WEI Technology Co., Ltd.
199896-100G
p-Anisaldehyde, 99%
123-11-5 99%
100G
¥ 284 2022-04-26
Fluorochem
079445-500g
4-Methoxybenzaldehyde
123-11-5 99%
500g
£50.00 2022-03-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W267007-25KG-K
p-Methoxybenzaldehyde
123-11-5 ≥97.5%, FCC, FG
25KG
11148.93 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P12030-500ml
4-Methoxybenzaldehyde
123-11-5 98%
500ml
¥319.0 2022-04-27

p-Methoxybenzaldehyde Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1C:2048-37-5, C:1109-15-5, S:MeCN, 7 h, rt
Referencia
Discovery of the Quinoxalinone-B(C6F5)3·H2O Combo as a Photocatalyst by Acidochromism Strategy: Aerobic Oxidation of Alcohol, Alkene, and Thiols
By Huang, Jie et al, Organic Letters, 2023, 25(30), 5613-5618

Synthetic Routes 2

Condiciones de reacción
1.1R:Me4-piperidoxyl, R:NaBr, R:NaHCO3, S:H2O, S:CH2Cl2
Referencia
Lessons from an Array: Using an electrode surface to control the selectivity of a solution-phase chemical reaction
By Feng, Enqi et al, Angewandte Chemie, 2022, 61(10), e202116351

Synthetic Routes 3

Condiciones de reacción
1.1R:t-BuOK, C:2922795-44-4, S:PhMe, 24 h, 50°C
Referencia
Alcohol Dehydrogenation-Triggered Selective C3-Alkylation of Indoles by Homogeneous Azo-aromatic Cobalt Catalysts
By Kamal et al, Journal of Organic Chemistry, 2023, 88(9), 5827-5843

Synthetic Routes 4

Condiciones de reacción
1.1R:C5H5N, R:SeO2, 110°C
1.2R:HCl, S:H2O, pH 2
2.1R:Bu4N+ •-OAc, C:2867607-77-8, C:22693-41-0, S:ClCH2CH2Cl, 8 h, 35-40°C
Referencia
Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes
By Hu, Chun-Hong and Li, Yang, Journal of Organic Chemistry, 2023, 88(10), 6401-6406

Synthetic Routes 5

Condiciones de reacción
1.1C:2923917-23-9 (nonstoichiometric), S:PhMe, 24 h, 343K, 1 atm
Referencia
Reversible low-temperature redox activity and selective oxidation catalysis derived from the concerted activation of multiple metal species on Cr and Rh-incorporated ceria catalysts
By Ikemoto, Satoru et al, Physical Chemistry Chemical Physics, 2019, 21(37), 20868-20877

Synthetic Routes 6

Condiciones de reacción
1.1R:KOH, C:2920937-52-4, S:m-C6H4Me2, 5 h, 120°C
Referencia
Synthesis and structural characterization of palladium pincer complexes: Sustainable synthesis of benzothiazoles
By Anandaraj, Pennamuthiriyan et al, Applied Organometallic Chemistry, 2023, 37(5), e7062

Synthetic Routes 7

Condiciones de reacción
1.1R:PhSiH3, R:Et3N, C:29934-17-6, C:19437-26-4, S:DMF, 18 h, 75°C
Referencia
Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions
By Li, Dan et al, Journal of Organic Chemistry, 2023, 88(8), 5231-5237

Synthetic Routes 8

Condiciones de reacción
1.1C:39368-32-6, C:TiO2, S:H2O, 4 h, rt
Referencia
Facile preparation of CuBi2O4/TiO2 hetero-systems employed for simulated solar-light selective oxidation of 4-methoxybenzyl alcohol model compound
By Djaballah, Ahmed Malek et al, Molecular Catalysis, 2023, 546, 113251

Synthetic Routes 9

Condiciones de reacción
1.1R:O2, C:NaN3, S:H2O, 16 h, rt
Referencia
Photo-Induced Cleavage of Alkenes to Carbonyls in Water
By Yue, Xiaoguang et al, Asian Journal of Organic Chemistry, 2023, 12(6), e202300124

Synthetic Routes 10

Condiciones de reacción
1.1R:t-BuOOH, C:64554-19-4, S:Me(CH2)8Me, 37 h, 30°C
Referencia
Selective Peroxygenase-Catalysed Oxidation of Toluene Derivates to Benzaldehydes
By Wang, Yutong et al, ChemCatChem, 2023, 15(13), e202300645

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  -10 °C; 20 min, -10 °C
1.2 Reagents: Hydroxylamine-O-sulfonic acid ;  -10 °C; -10 °C → rt; 2 h, rt
Referencia
Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole
Blake, Alexander J.; et al, Organic & Biomolecular Chemistry, 2003, 1(23), 4268-4274

Synthetic Routes 12

Condiciones de reacción
1.1S:THF, 15 min, rt; 1 h, rt
2.1R:Et3N, C:Pd2(dba)3, S:DMF, 5 h, 70°C
Referencia
Use of Carbonyldiimidazole as an Activator of Formic Acid in a Tris(dibenzylideneacetone)dipalladium-Catalyzed Formylation of Aryl Iodides
By Nadhagopal, Sundar et al, Synlett, 2023, 34(15), 1809-1813

Synthetic Routes 13

Condiciones de reacción
1.1R:O2, C:1361312-45-9, C:K2CO3, C:Me4-piperidoxyl, S:DMSO, 6 h, 40°C
Referencia
Copper Pyrithione (CuPT)-Catalyzed Oxidation of Secondary and Primary Benzyl Alcohols with Molecular oxygen or Air Under Mild Conditions
By Peng, Qionghui et al, Catalysis Letters, 2023, 153(9), 2665-2673

Synthetic Routes 14

Condiciones de reacción
1.1R:R:O2, C:9029-60-1
Referencia
Co-Oxidative Transformation of Piperine to Piperonal and 3,4-Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus
By Krahe, Nina-Katharina et al, ChemBioChem, 2021, 22(19), 2857-2861

Synthetic Routes 15

Condiciones de reacción
1.1R:t-BuOOH, C:327-97-9 (complex with copper), C:Cu (complex with chlorogenate), 30 min, 45°C
Referencia
Dual role of chlorogenic acid as an influential precursor in synthesizing nano-sized Cu(II) complexes and investigating its catalytic role in the oxidation of alcohols and its antibacterial activity
By Shafaghatlonbar, Masoud and Bagherzade, Ghodsieh, Journal of Organometallic Chemistry, 2023, 996, 122758

Synthetic Routes 16

Condiciones de reacción
1.1R:Me4-piperidoxyl, R:O2, C:Fe(NO3)3, S:AcOH, 90 h, 80°C, 1 bar
Referencia
Honeycomb reactor: a promising device for streamlining aerobic oxidation under continuous-flow conditions
By Hosoya, Masahiro et al, Beilstein Journal of Organic Chemistry, 2023, 19, 752-763

Synthetic Routes 17

Condiciones de reacción
1.1R:O2, C:20344-49-4, C:CdS, S:MeCN, 30 min, 19-21°C; 2 h, 19-21°C
Referencia
Selectively Permeable FeOOH Amorphous Layer Coating CdS for Enhancing Photocatalytic Conversion of Benzyl Alcohol and Selectivity to Benzaldehyde
By Li, Yan et al, ChemSusChem, 2023, 16(9), e202202355

Synthetic Routes 18

Condiciones de reacción
1.1R:O2, C:7787-59-9, S:MeCN, 2 h, rt
Referencia
Chelated Ion-Exchange Strategy toward BiOCl Mesoporous Single-Crystalline Nanosheets for Boosting Photocatalytic Selective Aromatic Alcohols Oxidation
By Li, Wei et al, Advanced Materials (Weinheim, 2023, 35(18), 2300396

Synthetic Routes 19

Condiciones de reacción
1.1R:O2, C:693794-98-8, S:MeCN, 12 h, rt
Referencia
Visible light photocatalysis for aerobic oxidative cleavage of alkenes
By Li, Huili et al, Tetrahedron Letters, 2023, 125, 154624

Synthetic Routes 20

Condiciones de reacción
1.1R:Bromosuccinimide, C:Cu(CF3SO3)2, S:Me2CO, S:H2O, 3 h, rt
2.1C:Cu(CF3SO3)2, C:150529-93-4, S:Me2CO, 1 h, rt
2.2R:Bromosuccinimide, 30 min, rt
Referencia
Kinetic Resolution of Electron-Deficient Bromohydrins via Copper(II)-Catalyzed C-C Bond Cleavage
By Choudhary, Kavita et al, Journal of Organic Chemistry, 2023, 88(16), 12041-12053

Synthetic Routes 21

Condiciones de reacción
1.1R:O2, C:2952542-28-6, S:MeCN, 12 h, rt → 120°C, 0.8 MPa
Referencia
Additive-free selective oxidation of aromatic alcohols with molecular oxygen catalyzed by a mixed-valence polyoxovanadate-based metal-organic framework
By Tian, Hongrui et al, Dalton Transactions, 2023, 52(26), 9121-9130

Synthetic Routes 22

Condiciones de reacción
1.1C:CuCl, C:Me4-piperidoxyl, S:DMSO
Referencia
Development and pilot scale implementation of safe aerobic Cu/TEMPO oxidation in a batch reactor
By Lemaitre, Sylvain et al, Green Chemistry, 2023, 25(14), 5698-5711

Synthetic Routes 23

Condiciones de reacción
1.1S:MeCN, 5 h, 28°C, 1 bar; 30 min, 28°C
Referencia
Molten salt synthesis of a highly crystalline graphitic carbon nitride homojunction from a deep eutectic solvent for selective photocatalytic oxidation
By Chen, Yanglin et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2023, 11(23), 12342-12353

Synthetic Routes 24

Condiciones de reacción
1.1R:KOH, C:2924718-43-2, S:PhMe, 10 h, 80°C; 80°C → 23°C
1.2R:HCl, S:H2O
Referencia
A Catecholaldimine-Based NiII-Complex as an Effective Catalyst for the Direct Conversion of Alcohols to trans-Cinnamonitriles and Aldehydes
By Sharma, Vivek et al, Journal of Organic Chemistry, 2023, 88(11), 7448-7453

Synthetic Routes 25

Condiciones de reacción
1.1C:1416881-52-1, C:19788-49-9, S:AcOEt, 3 h, rt
Referencia
Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form Carbonyls
By Yang, Xiaona et al, Organic Letters, 2023, 25(29), 5486-5491

Synthetic Routes 26

Condiciones de reacción
1.1R:H2O2, C:89485-18-7, 4 h, 65°C
Referencia
Selective oxidation of alcohols promoted by cis-Dioxomolybdenum (VI) ONO Complexes
By Liu, Xiaoxia et al, Afinidad, 2023, 80(598), 35-50

Synthetic Routes 27

Condiciones de reacción
1.1R:t-BuOOH, C:2927523-66-6, 30 min, rt
Referencia
Quercetin as a precursor for the synthesis of novel nanoscale Cu (II) complex as a catalyst for alcohol oxidation with high antibacterial activity
By Moodi, Zahra et al, Bioinorganic Chemistry and Applications, 2021, From Bioinorganic Chemistry and Applications, 8818452

Synthetic Routes 28

Condiciones de reacción
1.1R:O2, C:2937334-19-3, S:MeOH, S:MeCN, 72 h, 25°C, 0.1 MPa
Referencia
Designing polyoxometalate-based metal-organic framework for oxidation of styrene and cycloaddition of CO2 with epoxides
By Yan, Xiaomei et al, Chinese Chemical Letters, 2023, 34(7), 107851

Synthetic Routes 29

Condiciones de reacción
1.1C:2515173-80-3 (deprotected), S:H2O, S:DMSO, 2 h, 90°C
Referencia
Mixtures of Acid- and Base-Functionalized Microparticles for One-Pot Cascade Reaction
By Chen, Chen et al, Macromolecular Rapid Communications, 2023, 44(12), 2300063

Synthetic Routes 30

Condiciones de reacción
1.1R:O2, C:15243-48-8, S:ClCH2CH2Cl, 14 h, rt
Referencia
Visible-Light Photocatalytic Aerobic C=C Bond Cleavage of Alkenes to Carbonyls by CsPbBr3 Nanocrystals
By Fan, Qiangwen et al, Journal of Organic Chemistry, 2023, 88(11), 7391-7400

Synthetic Routes 31

Condiciones de reacción
1.1 Reagents: 2,6-Lutidine ,  Tetrabutylammonium bromide ,  Tetrabutylammonium perchlorate ,  Tempo Solvents: Acetonitrile ;  5.5 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Pairing Electrocarboxylation of Unsaturated Bonds with Oxidative Transformation of Alcohol and Amine
Zhang, Xin; et al, ChemSusChem, 2023, 16(19),

p-Methoxybenzaldehyde Raw materials

p-Methoxybenzaldehyde Preparation Products

p-Methoxybenzaldehyde Proveedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:123-11-5)p-Anisaldehyde
Número de pedido:27246882
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Tuesday, 10 June 2025 11:02
Precio ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:123-11-5)p-Anisaldehyde
Número de pedido:25473454
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Friday, 18 April 2025 17:12
Precio ($):discuss personally
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:123-11-5)p-Anisaldehyde
sfd17053
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:123-11-5)AnisicAldehyde
TB02811
Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe